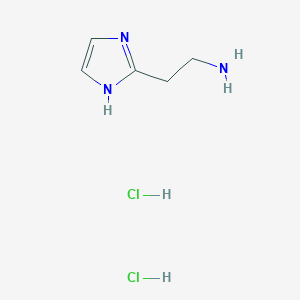

2-(1H-Imidazol-2-YL)ethanamine dihydrochloride

Overview

Description

“2-(1H-Imidazol-2-YL)ethanamine dihydrochloride” is a chemical compound with the CAS Number 17286-47-4 . It has a molecular weight of 184.07 and its IUPAC name is this compound . It is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-bis (4-fluorophenyl)quinoxaline-6-carboxylic acid with DIPEA in DMF, followed by the addition of HATU . After stirring, [2- (lH-imidazol-2-yl)ethyl]amine dihydrochloride is added to the mixture . The mixture is then stirred at 25-30 C for 16 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H . This indicates the presence of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is very soluble, with a solubility of 2.53 mg/ml .Scientific Research Applications

DNA Interaction and Cytotoxicity

2-(1H-Imidazol-2-YL)ethanamine dihydrochloride shows potential in DNA interaction and cytotoxicity studies. Research indicates that Cu(II) complexes with this compound have demonstrated notable DNA binding propensity and minor structural changes in DNA, suggesting possible applications in gene therapy and cancer research. The complexes also exhibit low toxicity for different cancer cell lines, indicating potential for safe therapeutic applications (Kumar et al., 2012).

Antibacterial Properties

Studies have shown that certain Schiff's bases derived from this compound possess antibacterial properties. These compounds have been effective against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibacterial agents (Patel et al., 2011).

Corrosion Inhibition

This compound has also been explored as a corrosion inhibitor, particularly for mild steel in acidic environments. Its imidazole derivatives have been investigated and found effective in reducing corrosion, indicating its applicability in industrial settings to enhance the longevity of metal structures (Zhang et al., 2015).

Chemical Synthesis and Structural Studies

In the field of chemical synthesis, this compound has been utilized in the synthesis of various compounds. These synthesized products have been characterized for their structures, which is crucial for understanding their properties and potential applications (Štefan et al., 2020).

Antifungal and Antimicrobial Applications

Compounds derived from this compound have demonstrated potent antifungal and antimicrobial activities. This suggests their potential in developing new treatments for fungal infections and as a component in antimicrobial coatings (Artico et al., 1993).

Inhibitors in Cancer Research

Derivatives of this compound have been investigated as inhibitors in cancer research. Their ability to interact with certain receptors or proteins associated with cancer progression makes them valuable in the development of targeted cancer therapies (Saulnier et al., 2008).

Albumin Protein Binding

Research has also explored the binding of di-imine copper(II) complexes containing this compound to albumin proteins. This interaction is significant for understanding drug-protein interactions and for designing drugs with improved efficacy (Silveira et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGKPICKGYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17286-47-4 | |

| Record name | 2-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

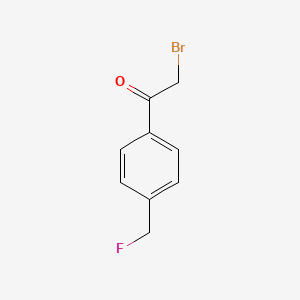

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)